Iodoacetyl bromide

Description

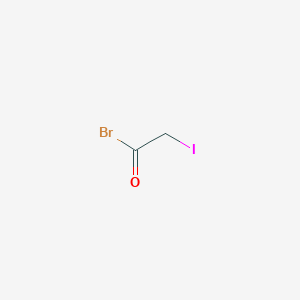

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodoacetyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrIO/c3-2(5)1-4/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVUFRZNQIFCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634656 | |

| Record name | Iodoacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735273-32-2 | |

| Record name | Iodoacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Iodoacetyl Bromide and Its Derivatives

Direct Halogenation Strategies for Iodoacetyl Moiety Formation

Direct halogenation focuses on the introduction of iodine at the alpha-position of an acetyl group. This is a key step in forming iodoacetyl compounds, particularly in the context of aromatic derivatives where the acetyl group is attached to an aromatic ring.

The formation of aromatic iodoacetyl derivatives often involves the direct α-iodination of aryl ketones. Various methods have been developed to achieve this transformation with high efficiency and regioselectivity. One common strategy employs elemental iodine (I₂) in the presence of an oxidizing agent. For instance, the use of I₂ with 30% aqueous hydrogen peroxide (H₂O₂) under solvent-free conditions has been shown to facilitate the iodination at the alkyl position adjacent to a carbonyl group in aryl alkyl ketones. mdpi.com

Another effective system involves using potassium iodide (KI) as the iodine source, catalyzed by sodium nitrite (B80452) (NaNO₂) in an acidic medium. mdpi.com The choice of solvent can be critical in directing the regioselectivity of the iodination. When reacting aryl methyl ketones in aqueous ethanol, iodination occurs on the methyl group, whereas using acetonitrile (B52724) as the solvent can lead to iodination on the aromatic ring. mdpi.com

Furthermore, N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic compounds. organic-chemistry.org The activation of NIS, often with a catalytic amount of a strong acid like trifluoroacetic acid, allows for the efficient iodination of substituted aromatic compounds under mild conditions. organic-chemistry.org For less reactive or deactivated aromatic systems, stronger activation methods are required. The use of powerful Lewis acids, such as iron(III) triflimide generated in situ, can activate NIS to iodinate a broad range of arenes. organic-chemistry.org

A variety of reagents are available for the halogenation of carbonyl compounds to form α-halo ketones, a class to which iodoacetyl derivatives belong. libretexts.org The choice of reagent and reaction conditions is crucial for achieving the desired outcome.

Elemental halogens like chlorine (Cl₂), bromine (Br₂), and iodine (I₂) are fundamental halogenating agents. libretexts.orgnumberanalytics.com The reactivity of these halogens with ketones is often independent of the halogen's concentration, suggesting that the rate-determining step is the formation of an enol or enolate intermediate. libretexts.org

N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are milder and more selective halogenating agents compared to their elemental counterparts. organic-chemistry.orgsigmaaldrich.com They are particularly useful for the halogenation of sensitive substrates. The reactivity of N-halosuccinimides can be significantly enhanced by using acid catalysts or by performing the reaction in specific solvents like hexafluoroisopropanol. organic-chemistry.org

Other specialized iodinating agents include 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a disulfide catalyst to iodinate electron-rich aromatic compounds under mild conditions. organic-chemistry.orgtcichemicals.com The comparative reactivity of haloacetyl groups in nucleophilic substitution reactions is an important consideration, with the reactivity order being I > Br > Cl. This differential reactivity is exploited in sequential chemical ligation strategies for peptide synthesis, where a less reactive chloroacetyl group can be converted to a highly reactive iodoacetyl group via halide exchange with potassium iodide. nih.gov

| Reagent | Typical Substrates | Conditions | Reference |

|---|---|---|---|

| Iodine (I₂) / H₂O₂ | Aryl alkyl ketones | Solvent-free | mdpi.com |

| Potassium Iodide (KI) / NaNO₂ | Aryl methyl ketones | Aqueous EtOH for α-iodination | mdpi.com |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Anisoles, anilines, phenols | Trifluoroacetic acid or Iron(III) triflimide | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Anisoles, acetanilides, imidazoles | Disulfide catalyst, acetonitrile | organic-chemistry.org |

Functional Group Interconversions for Iodoacetyl Compound Synthesis

The synthesis of iodoacetyl derivatives can also be achieved by modifying existing functional groups. This is a common strategy for introducing the iodoacetyl moiety onto complex molecules, including biomolecules and carbohydrates.

A primary method for synthesizing iodoacetyl compounds involves the acylation of a primary amino group. Amino acids and other amine-containing molecules serve as precursors for this transformation. libretexts.org Iodoacetic anhydride (B1165640) is a key reagent used to convert these amino precursors into their corresponding N-iodoacetyl derivatives. sigmaaldrich.comsigmaaldrich.com This reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and the introduction of the iodoacetyl group.

The synthesis of the amino acid precursors themselves can be accomplished through various established methods, such as the Strecker synthesis, which builds an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.orgnumberanalytics.com Another route is the amination of α-bromocarboxylic acids. libretexts.org Once the amino precursor is obtained, its conversion to the iodoacetyl derivative provides a molecule equipped with a thiol-reactive functional group.

Iodoacetyl derivatives are extensively used in bioconjugation chemistry to modify proteins, peptides, and other biomolecules. google.com The iodoacetyl group is a thiol-reactive functional group, meaning it specifically reacts with the sulfhydryl (-SH) groups of cysteine residues in proteins. biocompare.comcd-bioparticles.comgbiosciences.com This reaction proceeds via an Sₙ2 mechanism, forming a stable and irreversible thioether bond. cd-bioparticles.comgbiosciences.com

The conjugation reaction is typically carried out at a physiological to alkaline pH (7.2 to 9) to ensure the sulfhydryl group is in its more nucleophilic thiolate form. cd-bioparticles.com To prevent the formation of free iodine, which could lead to unwanted side reactions with tyrosine or histidine residues, the reaction is often performed in the dark. cd-bioparticles.com

A variety of iodoacetyl-containing reagents have been designed for specific bioconjugation applications. These include iodoacetyl-PEG derivatives for PEGylation and iodoacetyl-biotin reagents for attaching biotin (B1667282) labels to proteins. biocompare.combroadpharm.com The high reactivity and specificity of the iodoacetyl-thiol reaction make it a robust tool for creating well-defined bioconjugates for research and therapeutic purposes. gbiosciences.com

| Reagent Type | Target Functional Group | Resulting Bond | Typical pH | Reference |

|---|---|---|---|---|

| Iodoacetyl Group | Sulfhydryl (-SH) | Thioether | 7.2 - 9.0 | cd-bioparticles.com |

| Iodoacetyl-PEG-NHS | Thiol (-SH) | Thioether | Not Specified | biocompare.com |

| Iodoacetyl-LC-Biotin | Sulfhydryl (-SH) | Thioether | Alkaline | broadpharm.com |

Glycosylamines, or N-glycosides, are sugar derivatives that can be synthetically valuable. jocpr.com They are typically formed by the condensation of a reducing sugar with an amine. nih.gov However, glycosylamines are often unstable, particularly in neutral or slightly acidic aqueous solutions. nih.gov

To create stable derivatives suitable for further use, the glycosylamine must be stabilized, commonly through acylation of the nitrogen atom. nih.gov The preparation of N-iodoacetyl glycosylamine derivatives is achieved using this principle. Iodoacetic anhydride is an effective reagent for this acylation step. sigmaaldrich.com The process involves first forming the glycosylamine from an unprotected reducing sugar and an amine, followed by acylation with iodoacetic anhydride. This reaction yields a stable N-iodoacetyl glycosylamine, which combines the structural features of a carbohydrate with a reactive iodoacetyl handle for further conjugation. sigmaaldrich.com The synthesis of these derivatives provides access to glyco-amino acids and other glycoconjugates. nih.gov

Advanced Synthetic Routes Utilizing Iodoacetyl Intermediates

The iodoacetyl group is a highly reactive functional moiety that plays a crucial role in advanced synthetic methodologies, particularly in the fields of peptide chemistry and macrocycle synthesis. Its utility stems from the excellent leaving group nature of the iodide, which facilitates nucleophilic substitution reactions. This reactivity is harnessed in sophisticated strategies to assemble complex molecular architectures that would be challenging to construct using conventional methods.

Sequential Thioether Ligation Strategies in Complex Peptide Synthesis

Sequential thioether ligation is a powerful chemoselective strategy for the synthesis of large polypeptides and proteins from smaller, unprotected peptide fragments. researchgate.netnih.gov This approach leverages the differential reactivity of N-terminal haloacetyl groups (XCH₂CO-, where X = Cl, Br, or I) with a C-terminal peptide segment bearing a thiol group, typically from a cysteine or an engineered thiol-containing moiety. nih.govacs.org The reaction results in the formation of a stable thioether bond (-CH₂-S-), which acts as a surrogate for a native peptide bond. nih.gov

The core principle of the sequential strategy lies in the reactivity hierarchy of the haloacetyl groups: iodoacetyl > bromoacetyl >> chloroacetyl. nih.govacs.org A peptide segment with a C-terminal thiol can selectively react with a peptide bearing a more reactive N-terminal bromoacetyl group in the presence of another peptide with a less reactive N-terminal chloroacetyl group. nih.gov The resulting ligated product, which now has an N-terminal chloroacetyl group, can be "activated" for a subsequent ligation step. researchgate.net This activation is achieved by converting the chloroacetyl group to the highly reactive iodoacetyl group, preparing it to react with the next thiol-containing peptide segment. researchgate.netnih.gov This iterative process of ligation followed by activation allows for the stepwise and controlled assembly of multiple peptide fragments into a large target protein. researchgate.net

Table 1: Reactivity of N-Terminal Haloacetyl Groups in Thioether Ligation

| Haloacetyl Group | Halide (X) | Reactivity with Thiolates | Application in Sequential Ligation |

|---|---|---|---|

| N-Chloroacetyl | Chlorine (Cl) | Relatively unreactive | Used for peptide segments that will be ligated in later steps. nih.govacs.org |

| N-Bromoacetyl | Bromine (Br) | More reactive than chloroacetyl | Used for initial chemoselective ligation steps. nih.gov |

| N-Iodoacetyl | Iodine (I) | Highly reactive | Generated in situ via halide exchange to "activate" the peptide for the next ligation. researchgate.netnih.gov |

Halide Exchange Activation in Polypeptide Assembly (e.g., Chloroacetyl to Iodoacetyl)

A key innovation enabling sequential thioether ligation is the ability to activate relatively unreactive N-α-chloroacetyl peptides in situ for subsequent coupling reactions. nih.gov This activation is accomplished through a halide exchange reaction, a process often referred to as a Finkelstein reaction. uit.no By treating the N-terminal chloroacetylated peptide with a saturated solution of potassium iodide (KI), the chlorine atom is efficiently displaced by an iodine atom, yielding the highly reactive N-α-iodoacetyl peptide. researchgate.netacs.org

This "activation" step is critical for controlling the direction and order of fragment coupling. In the synthesis of Early Pregnancy Factor (EPF), for instance, the assembly began with the reaction of a bromoacetyl-peptide segment with a chloroacetyl-peptide segment that had a C-terminal thiol. acs.org After this first thioether bond was formed, the resulting larger peptide possessed a stable, unreactive N-terminal chloroacetyl group. researchgate.net To proceed with the next ligation, this chloroacetyl group was converted to an iodoacetyl group using potassium iodide. researchgate.netnih.gov This newly formed, highly reactive iodoacetyl terminus was then immediately ready to react with the next thiol-containing peptide fragment in the sequence. acs.org This cycle of ligation followed by halide exchange activation was repeated to assemble the full 101-amino acid protein analogue. researchgate.net

The ability to switch a functional group from a dormant state (chloroacetyl) to a highly active one (iodoacetyl) at a desired point in the synthesis provides a high degree of control, minimizing side reactions and enabling the construction of complex protein structures from multiple building blocks. nih.govnih.gov

Peralkylation with N-Iodoacetyl Amines for Macrocyclic Systems

The high reactivity of the iodoacetyl group is also exploited in the synthesis of complex macrocyclic systems, such as polyaza macrocycles used in coordination chemistry and medical imaging. researchgate.net A key synthetic step in creating these structures is the peralkylation of a cyclic amine, such as cyclen (1,4,7,10-tetraazacyclododecane), with N-iodoacetyl amines. researchgate.netresearchgate.net

In this methodology, an N-iodoacetyl amine derivative is used as the alkylating agent. The iodoacetyl group serves as a potent electrophile, readily reacting with the secondary amine nucleophiles of the cyclen ring. The term "peralkylation" indicates that all the amine groups on the starting macrocycle are alkylated. researchgate.net This reaction forms stable amide-linked side chains, effectively functionalizing the macrocycle.

This approach was utilized to synthesize a series of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide (DOTAM)-alkyl derived complexes. researchgate.net These molecules, when complexed with lanthanide(III) cations like thulium (Tm³⁺), are investigated as potential paramagnetic chemical exchange saturation transfer (PARACEST) contrast agents for magnetic resonance imaging (MRI). researchgate.net The synthesis of the ligands relies on the peralkylation of cyclen with the appropriate N-iodoacetyl amines as the pivotal step. researchgate.net This method provides a robust and efficient route to highly functionalized macrocyclic structures that are otherwise difficult to access. researchgate.net

Table 2: Synthesis of DOTAM-Alkyl Ligands via Peralkylation

| Step | Description | Reagents/Intermediates | Purpose |

|---|---|---|---|

| 1 | Starting Material | Cyclen (1,4,7,10-tetraazacyclododecane) | The core macrocyclic scaffold with four secondary amine groups. researchgate.net |

| 2 | Key Reaction | Peralkylation with N-iodoacetyl amines | Attaches functionalized side chains to all amine nitrogens of the cyclen ring. researchgate.net |

| 3 | Product | DOTAM-alkyl ligands | Functionalized macrocycles capable of chelating metal ions. researchgate.net |

| 4 | Application | Complexation with Lanthanide(III) cations (e.g., Tm³⁺) | To form paramagnetic complexes for potential use as MRI contrast agents. researchgate.net |

Reaction Mechanisms and Chemical Reactivity of Iodoacetyl Bromide Species

Nucleophilic Substitution Pathways Involving Iodoacetyl Groups

The iodoacetyl group is an alkylating agent that reacts with various nucleophiles. korambiotech.com The reaction proceeds via a nucleophilic substitution mechanism where the nucleophile attacks the carbon atom attached to the iodine, resulting in the displacement of the iodide ion. thermofisher.com This process is fundamental to the use of iodoacetyl-containing reagents in labeling and cross-linking studies.

Iodoacetyl groups exhibit a high degree of reactivity towards sulfhydryl groups (thiols), which are present in the amino acid cysteine. ontosight.ainih.gov This reaction involves the nucleophilic attack of the sulfur atom of a sulfhydryl group on the carbon atom bearing the iodine, leading to the formation of a stable thioether linkage. thermofisher.comthermofisher.com This specificity for sulfhydryl groups makes iodoacetyl reagents particularly useful for targeting cysteine residues in proteins. gbiosciences.com The reaction is most efficient at a pH range of 7.2 to 9. thermofisher.comthermofisher.com To prevent the unwanted formation of free iodine, which can react with other amino acid residues like tyrosine, histidine, and tryptophan, these reactions are typically carried out in the dark. thermofisher.comthermofisher.comthermofisher.com

The reaction between iodoacetyl groups and thiols follows second-order kinetics. nih.gov The rate of this reaction is pH-dependent, increasing as the pH rises from 7.0 to 8.5. nih.gov This pH dependence suggests that the reaction rate is controlled by a group with a pKa of approximately 10, which is consistent with the ionization of a thiol group to the more nucleophilic thiolate anion. nih.gov The absolute rate constant for this reaction is comparable to that of a normal thiol in model compounds. nih.gov Kinetic studies have also revealed that the accessibility of sulfhydryl groups within a protein can be influenced by conformational changes in the protein's structure. nih.gov For instance, the reactivity of certain thiols in yeast hexokinase is temperature-dependent and is significantly inhibited by the binding of substrates like glucose, ATP, and ADP. nih.gov

Interactive Data Table: Factors Influencing Thiol-Iodoacetyl Reaction Kinetics

| Factor | Observation | Implication |

| pH | Rate increases from pH 7.0 to 8.5. nih.gov | The deprotonated thiolate anion is the more reactive nucleophile. nih.gov |

| Temperature | Sharp increase in reactivity at specific temperatures (e.g., 35°C for yeast hexokinase). nih.gov | Conformational changes can expose or shield sulfhydryl groups. nih.gov |

| Substrate Binding | Substrates like glucose, ATP, and ADP inhibit the reaction. nih.gov | The active site containing the thiol is blocked or undergoes a conformational change upon substrate binding. nih.gov |

| Ionic Strength | Reactivity can be maximal at intermediate ionic strengths. nih.gov | Changes in ionic strength can affect protein conformation and dimer-monomer equilibrium. nih.gov |

Reactions with Histidyl Side Chains and Primary Amino Groups

While iodoacetyl groups react preferentially with sulfhydryls, they can also react with other nucleophilic groups under specific conditions, particularly when free sulfhydryls are absent or when an excess of the iodoacetyl reagent is used. thermofisher.comrsc.org The imidazole (B134444) ring of histidine side chains can react with iodoacetyl groups at a pH between 6.9 and 7.0; however, this reaction is significantly slower than the reaction with thiols, often requiring incubation for over a week. thermofisher.comfishersci.com Primary amino groups, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group of proteins, can also be modified by iodoacetyl groups at a pH above 7. thermofisher.comrsc.org The unprotonated form of these amino groups is the reactive species. thermofisher.com

The reaction between an iodoacetyl group and a sulfhydryl group results in the formation of a highly stable thioether bond (a carbon-sulfur linkage). thermofisher.comthermofisher.com This covalent bond is not easily cleaved, making it ideal for creating permanent labels or cross-links in proteins and other biomolecules. gbiosciences.com The stability of this linkage is a key advantage for applications requiring robust and long-lasting modifications. scispace.com

Chemo- and Regioselectivity in Iodoacetyl Reactivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at a particular position within a molecule. durgapurgovtcollege.ac.in Iodoacetyl bromide exhibits both chemo- and regioselectivity in its reactions.

Iodoacetyl groups demonstrate a distinct preference for reacting with sulfhydryl groups over other nucleophiles present in biological systems. gbiosciences.comnih.gov This chemoselectivity is most pronounced under slightly alkaline conditions (pH 8.3), where the thiolate anion, a potent nucleophile, is present. thermofisher.comrsc.org While reactions with other nucleophiles like the imidazole group of histidine and primary amines are possible, they occur at a much slower rate and often require different pH conditions. rsc.orgfishersci.com This preferential reactivity allows for the targeted modification of cysteine residues in the presence of other potentially reactive amino acid side chains. gbiosciences.com

Interactive Data Table: pH-Dependent Reactivity of Iodoacetyl Groups with Biological Nucleophiles

| Nucleophile | Reactive pH Range | Relative Reaction Rate |

| Sulfhydryl (Thiol) | 7.2 - 9 thermofisher.comthermofisher.com | Fast fishersci.com |

| Histidyl Imidazole | 6.9 - 7.0 thermofisher.comfishersci.com | Very Slow (requires >1 week) thermofisher.comfishersci.com |

| Primary Amino | > 7 thermofisher.comrsc.org | Slow rsc.org |

Influence of Steric Hindrance and Conformational Accessibility on Reaction Outcomes

The chemical behavior of this compound is significantly shaped by steric and conformational factors. Steric hindrance, which is the obstruction of a reaction due to the spatial arrangement of atoms, plays a critical role in how this compound interacts with other molecules. numberanalytics.comquora.com The accessibility of the carbonyl carbon to an incoming nucleophile is paramount for reactions like nucleophilic acyl substitution. libretexts.org While the iodoacetyl group is relatively compact, the large van der Waals radius of the iodine atom can sterically shield the reaction center, potentially slowing down reactions with bulky nucleophiles. numberanalytics.com

Table 1: Influence of Halogen Size on Steric Hindrance

| Atom | van der Waals Radius (Å) | Bond Length (C-X in CH₃X) (Å) |

|---|---|---|

| H | 1.20 | 1.09 |

| F | 1.47 | 1.38 |

| Cl | 1.75 | 1.78 |

| Br | 1.85 | 1.94 |

| I | 1.98 | 2.14 |

This table illustrates how the increasing size of the halogen atom from fluorine to iodine contributes to greater steric bulk, which can impede the approach of nucleophiles to adjacent reaction centers.

General Mechanistic Considerations for Halogenated Carbonyls

Electrophilic and Radical Addition Pathways in Related Brominated/Iodinated Systems

While this compound itself is primarily an electrophile at the carbonyl carbon, related halogenated systems, particularly those containing carbon-carbon double bonds (alkenes), can undergo electrophilic and radical additions. uobasrah.edu.iq

Electrophilic Addition: In α,β-unsaturated carbonyl compounds, the C=C double bond can act as a nucleophile, attacking an electrophile. libretexts.org The reaction of an alkene with a hydrogen halide like HBr, for example, is a classic electrophilic addition. rutgers.edu The electrophilic H+ adds first to the double bond to form the most stable carbocation intermediate, which is then attacked by the bromide nucleophile. slideshare.net The presence of a carbonyl group and halogens influences the electron density of the double bond and can direct the regioselectivity of the addition. numberanalytics.com

Radical Addition: The presence of a weak bond, such as a carbon-iodine bond, makes a molecule susceptible to radical reactions. Free radical additions to alkenes often proceed with opposite regiochemistry to electrophilic additions (anti-Markovnikov). inflibnet.ac.in This pathway is common for HBr in the presence of peroxides, which act as radical initiators. rutgers.edu The reaction involves a chain mechanism starting with the formation of a bromine radical, which then adds to the alkene to form the most stable carbon-centered radical. inflibnet.ac.in Acyl radicals can also participate in such additions. inflibnet.ac.in

Table 2: Average Bond Dissociation Enthalpies (BDEs)

| Bond | BDE (kJ/mol) |

|---|---|

| C-H | ~413 |

| C-F | ~485 |

| C-Cl | ~328 |

| C-Br | ~276 |

| C-I | ~240 |

The low bond dissociation energy of the C-I bond indicates its susceptibility to homolytic cleavage, facilitating the formation of radical intermediates.

Nucleophilic Acyl Substitution Mechanisms

The hallmark reaction of this compound is nucleophilic acyl substitution. libretexts.org This reaction is characteristic of carboxylic acid derivatives and involves the replacement of a leaving group (in this case, bromide) with a nucleophile. chemistrytalk.org The mechanism is a two-step process: addition-elimination. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond and ejecting the most stable leaving group. libretexts.orguomustansiriyah.edu.iq Bromide is an excellent leaving group, making this step favorable.

The reactivity of the carbonyl group is significantly enhanced by the inductive electron-withdrawing effects of both the bromine and the α-iodine atoms. nih.gov This makes the carbonyl carbon highly electrophilic.

However, α-haloketones present multiple electrophilic sites. nih.gov Besides the carbonyl carbon (a "hard" electrophile), the α-carbon bearing the iodine is also an electrophilic center (a "soft" electrophile). The reaction pathway can be influenced by the nature of the nucleophile, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle. cdnsciencepub.comup.ac.za "Hard" nucleophiles (e.g., amines, H₂O) preferentially attack the hard carbonyl carbon, leading to acyl substitution. cdnsciencepub.com In contrast, "soft" nucleophiles (e.g., thiolates) may favor attacking the soft α-carbon, leading to an Sₙ2-type displacement of the iodide. cdnsciencepub.com

Table 3: HSAB Principle in α-Haloketone Reactions

| Nucleophile Type | Example | Preferred Site of Attack | Primary Reaction Type |

|---|---|---|---|

| Hard | R-O⁻, R-NH₂ | Carbonyl Carbon | Nucleophilic Acyl Substitution |

| Soft | R-S⁻, I⁻ | α-Carbon | Sₙ2 Substitution |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| HBr |

| Ethane |

Applications in Chemical Biology and Proteomics Research

Protein and Peptide Labeling and Chemical Modification

The ability of the iodoacetyl group to react with nucleophilic side chains of amino acids forms the basis of its use in protein and peptide labeling. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for nucleophilic substitution reactions.

The most prominent application of iodoacetyl-containing reagents in protein chemistry is the site-selective modification of cysteine residues. The sulfhydryl group (-SH) of cysteine is a potent nucleophile at physiological pH and readily reacts with the iodoacetyl group in an SN2 reaction to form a stable thioether linkage. nih.govresearchgate.net This reaction is highly specific for cysteine residues under controlled pH conditions (typically pH 7.2-9), minimizing off-target reactions with other amino acid side chains. thermofisher.com

The high specificity of this reaction is crucial for many proteomics workflows, as it allows for the precise labeling of cysteine-containing peptides. This is particularly important for preventing the re-formation of disulfide bonds after their reduction, ensuring that proteins remain in a linearized state for enzymatic digestion and subsequent analysis by mass spectrometry. biorxiv.org Iodoacetamide (B48618), a closely related compound, is widely used for this purpose. korambiotech.com

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the thiolate anion of the cysteine residue on the alpha-carbon of the iodoacetyl group, with iodide acting as a good leaving group. pearson.com

A variety of iodoacetyl-based reagents have been developed for cysteine modification, each with specific functionalities. For example, iodoacetyl-PEO-biotin is used to introduce a biotin (B1667282) tag onto cysteine residues for affinity purification. researchgate.net

| Reagent Type | Target Residue | Bond Formed | pH Range | Key Feature |

| Iodoacetyl | Cysteine | Thioether | 7.2-9 | High specificity for sulfhydryl groups |

While the primary target of iodoacetyl reagents is the sulfhydryl group of cysteine, under certain conditions, they can also react with other nucleophiles in a protein, including the N-terminal alpha-amino group. The selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) can be achieved by controlling the reaction pH, as the pKa of the α-amino group is generally lower (around 8) than that of the ε-amino group (around 10.5). rsc.org However, this modification is often considered a side reaction and is less specific than the reaction with cysteine. biorxiv.orgnih.gov Reports indicate that with sufficient reaction time, the N-terminal amino group can be readily dialkylated by iodoacetamide. nih.gov

The bifunctional nature of iodoacetyl bromide, possessing a reactive acyl bromide and an alkyl iodide, suggests its potential use in cross-linking studies. In principle, it could react with two different nucleophilic residues, leading to either intramolecular (within the same protein) or intermolecular (between different proteins) cross-links. This can provide valuable information about protein conformation and protein-protein interactions. korambiotech.comnih.gov However, the use of this compound specifically as a cross-linking agent is not as widely documented as other dedicated cross-linking reagents.

The selective reactivity of the iodoacetyl group with cysteine residues makes it an excellent tool for bioconjugation, the process of attaching a molecule with a specific function (a probe or reporter) to a biomolecule like a protein. creative-biolabs.com By synthesizing molecules that contain an iodoacetyl moiety, researchers can covalently link a wide array of functional groups to proteins at specific cysteine sites.

These functional probes and reporters can include:

Fluorophores: For tracking the location and dynamics of proteins within cells. nih.gov

Biotin tags: For affinity purification of proteins and their interaction partners.

Spinner labels: For studying protein conformation and dynamics using electron paramagnetic resonance spectroscopy.

Drug molecules: To create antibody-drug conjugates that target specific cells.

The stable thioether bond formed ensures that the probe remains attached to the protein throughout the course of an experiment. nih.gov

Mass Spectrometry-Based Proteomics Methodologies

In the field of mass spectrometry-based proteomics, this compound and its derivatives play a crucial role in enhancing the detection and quantification of proteins and peptides.

A significant challenge in proteomics is the inefficient and variable ionization of peptides during electrospray ionization (ESI), which can lead to poor detection of certain peptides. figshare.com Chemical derivatization of peptides can overcome this limitation by introducing moieties that improve their ionization efficiency. rsc.orgnih.gov

By reacting this compound with a nucleophilic group on a peptide, a tag can be introduced that:

Introduces a fixed positive charge: This ensures that the peptide is readily ionized in the positive ion mode of the mass spectrometer, leading to a stronger signal.

Increases hydrophobicity: More hydrophobic peptides tend to have a higher response in ESI-MS. researchgate.net

Studies have shown that such derivatization can enhance the ionization efficiency of peptides by a factor of 10 to 500, significantly improving detection limits. nih.govresearchgate.net This is particularly beneficial for the analysis of low-abundance proteins and post-translational modifications.

| Derivatization Strategy | Effect on Peptide | Impact on ESI-MS |

| Introduction of a fixed positive charge | Increases overall charge state | Enhanced signal intensity in positive ion mode |

| Increased hydrophobicity | Enhances surface activity in ESI droplet | Improved ionization efficiency and detection |

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. springernature.com Stable isotope labeling is a powerful strategy for achieving this, where peptides from different samples are labeled with light or heavy isotopes, creating a mass difference that can be detected by the mass spectrometer. rug.nl

Iodoacetyl-containing reagents have been developed to incorporate both a fixed charge and stable isotopes in a single step. A prime example is the iodoacetyl tandem mass tags (iodoTMT). researchgate.netnih.gov These reagents have an iodoacetyl group for cysteine-specific reaction, a reporter group with a unique isotopic composition, and a balancer group that ensures all tags have the same total mass. nih.gov

When a peptide labeled with an iodoTMT reagent is fragmented in the mass spectrometer, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in the different samples. This approach allows for the multiplexed quantification of proteins from up to six different samples simultaneously. nih.gov This methodology has been successfully applied to study changes in the cysteine redoxome and other post-translational modifications. researchgate.net

| Labeling Reagent | Key Features | Application |

| Iodoacetyl Tandem Mass Tags (iodoTMT) | Cysteine-reactive iodoacetyl group, Isotopic reporter ions, Fixed charge | Multiplexed quantitative proteomics, Cysteine redox studies |

| Isotopically-labeled Iodoacetamide-alkyne probes | Cysteine-reactive iodoacetamide group, Light and heavy isotopic versions | Quantitative cysteine-reactivity profiling |

Mass Spectrometric Characterization of Iodoacetyl-Modified Peptides and Proteins

The specific and irreversible nature of the reaction between iodoacetyl groups and cysteine residues makes it a valuable tool in mass spectrometry-based proteomics. This modification introduces a known mass shift, enabling the identification and quantification of cysteine-containing peptides. A significant advancement in this area is the development of iodoacetyl-based tandem mass tags (iodoTMT™). thermoscientific.comnih.gov These reagents allow for the differential labeling of up to six different biological samples, which can then be combined and analyzed in a single mass spectrometry experiment. fishersci.com

The iodoTMT reagents consist of three main parts: a sulfhydryl-reactive iodoacetyl group, a mass-normalizing spacer arm, and a mass reporter ion. nih.govnih.gov While the entire tag has the same nominal mass across the different versions (e.g., a sixplex set), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of unique masses. fishersci.comnih.gov The relative intensities of these reporter ions in the low-mass region of the spectrum correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples. nih.govfishersci.com This isobaric labeling strategy reduces the complexity of mass spectra and enhances the sensitivity of quantification. nih.gov

This methodology has been effectively applied to the quantitative analysis of the cysteine redoxome, which includes various oxidative post-translational modifications (PTMs) of cysteine residues. nih.gov Techniques like OxiTMT, which is based on iodoTMT labeling, have been developed to provide quantitative data on cysteine PTMs that can be normalized against the protein's expression level. nih.gov This is crucial because changes in modification levels must be distinguished from changes in the total amount of the protein. The irreversible bond formed by the iodoacetyl group is an advantage over other cysteine-reactive tags that form reversible disulfide linkages. thermoscientific.com After labeling, iodoTMT-tagged peptides can be selectively enriched, often using antibodies that recognize the TMT structure, further increasing the sensitivity of detection for low-abundance modified peptides. thermoscientific.comfishersci.com

Functional Probing and Affinity Studies

Application in Biochemical Probing Methodologies for Protein Function and Structure

This compound serves as a key reagent in chemical probing strategies aimed at elucidating protein structure and function. By covalently modifying specific amino acid residues, primarily cysteines, it allows researchers to map functional sites and assess the surface topology of proteins. nih.gov The reactivity of a particular cysteine residue with an iodoacetyl-based probe can provide information about its local environment, such as its accessibility to the solvent. nih.gov

This approach is particularly useful for identifying residues involved in protein-protein interactions or enzymatic active sites. nih.govbiorxiv.org For example, if modification of a specific cysteine by an iodoacetyl probe leads to a loss of biological activity, it suggests that this residue is critical for the protein's function. nih.gov Mass spectrometry is then used to pinpoint the exact site of modification. nih.govucsf.edu Furthermore, by combining arginine-specific modification reactions with mass spectrometry, researchers can characterize protein-protein complexes, as arginine is frequently found at these interfaces. nih.gov This multi-pronged approach of using different chemical probes for various residues provides a more complete picture of a protein's functional surfaces.

Investigations of Steric Hindrance and Accessibility in Folded Proteins

The reactivity of cysteine residues within a folded protein towards iodoacetyl groups is highly dependent on their location and accessibility. Buried cysteine residues within the hydrophobic core of a protein will not react, whereas those on the surface are readily modified. This differential reactivity is exploited to probe protein conformation and study steric hindrance. huji.ac.ilmdpi.com

For instance, when coupling antibodies to a solid support for affinity chromatography, random modification of surface amino groups can lead to the antibody binding in an orientation that sterically hinders its antigen-binding site. huji.ac.il By reducing the antibody's hinge region to expose free sulfhydryl groups and then coupling them to an iodoacetyl-activated support, a more uniform and functionally active orientation can be achieved. huji.ac.il This site-specific coupling minimizes steric hindrance and preserves the protein's biological activity. Changes in protein conformation, such as those induced by ligand binding or unfolding, alter the accessibility of cysteine residues, which can be monitored by changes in the rate and extent of their reaction with iodoacetyl probes. mdpi.com

Immobilization Techniques in High-Performance Affinity Chromatography (HPAC)

Iodoacetyl chemistry is widely used to create affinity chromatography supports for the purification and analysis of biomolecules. nih.govresearchgate.net In High-Performance Affinity Chromatography (HPAC), ligands such as proteins or peptides are covalently attached to a solid support, typically silica (B1680970) or agarose (B213101) beads. nih.gov Iodoacetyl-activated supports provide an efficient method for immobilizing sulfhydryl-containing molecules. nih.govthermofisher.com

The process involves reacting the support material with a reagent to introduce iodoacetyl groups on its surface. nih.gov A protein or peptide containing a free cysteine can then be passed through the column, where it reacts specifically with the iodoacetyl groups to form a stable, covalent thioether bond. nih.govgenscript.com This method offers a significant advantage over other techniques, such as those that target primary amines, because it allows for site-selective immobilization. huji.ac.ilnih.gov By engineering a cysteine residue at a specific position in a recombinant protein, one can control its orientation on the support, which is often critical for maintaining its function, for example, in retaining the binding activity of an immobilized antibody or enzyme. huji.ac.ilthermofisher.com Iodoacetyl-activated silica has been shown to be stable for at least two months under proper storage conditions. nih.gov

| Support Type | Activation Group | Target Residue | Linkage Type | Key Feature |

| Iodoacetyl-Activated Silica | Iodoacetyl | Cysteine (Sulfhydryl) | Thioether | Stable, site-selective immobilization for HPAC. nih.gov |

| SulfoLink™ Coupling Resin | Iodoacetyl | Cysteine (Sulfhydryl) | Thioether | Covalent coupling in the hinge region of reduced antibodies. huji.ac.ilthermofisher.com |

| AminoLink™ Plus Resin | Aldehyde | Lysine (Primary Amine) | Secondary Amine | Covalent immobilization through primary amines via reductive amination. thermofisher.com |

| CDI-Activated Agarose | Carbonyl-diimidazole | Primary Amines | N-alkyl-carbamate | Can be used in organic solvents for water-insoluble ligands. thermofisher.com |

Development of Bifunctional Fluorescent Probes Utilizing Iodoacetyl Moieties

Bifunctional fluorescent probes are powerful tools for studying the structure, dynamics, and interactions of proteins. nih.gov These probes are designed with two reactive groups, allowing them to be covalently attached to two specific points on a protein, often two cysteine residues. nih.gov The use of two attachment points significantly reduces the rotational freedom of the fluorescent dye compared to traditional single-point labeling, which provides more accurate and interpretable data in techniques like fluorescence polarization and Förster Resonance Energy Transfer (FRET). nih.gov

Iodoacetyl groups are ideal reactive moieties to incorporate into such probes due to their high specificity for cysteine residues. A bifunctional probe might contain two iodoacetyl groups, enabling it to crosslink two cysteines that are in close proximity in the folded protein. The design of these probes can be tailored for specific applications. For example, some probes are developed to detect specific analytes or changes in the local environment, such as viscosity or the presence of reactive oxygen species. mdpi.comrsc.org The core of the probe is a fluorophore, and its interaction with the target protein or analyte results in a change in its fluorescent properties, providing a detectable signal. nih.gov

Advanced Chemical Tool Development

The specific reactivity of the iodoacetyl group has spurred the development of a wide array of advanced chemical tools for biological research. The creation of iodoacetyl-based tandem mass tags (iodoTMT) represents a major step forward in quantitative proteomics, enabling multiplexed analysis of protein expression and cysteine modifications. thermoscientific.comnih.gov These reagents, combined with specialized enrichment techniques, allow for deep and quantitative profiling of the cysteine redoxome. nih.gov

In the field of protein purification and analysis, iodoacetyl-activated resins for affinity chromatography are now standard tools for the site-specific immobilization of proteins and peptides. nih.govthermofisher.com This control over immobilization is crucial for creating highly active and stable affinity columns for HPAC and other applications. nih.gov Furthermore, the integration of iodoacetyl moieties into complex molecules like bifunctional fluorescent probes and other chemical probes is expanding the ability of researchers to study protein dynamics and function directly in living cells. biorxiv.orgnih.govrsc.org These advanced tools, all stemming from the fundamental chemistry of the iodoacetyl group, continue to push the boundaries of chemical biology and proteomics research.

Research on Thiol-Reactive Iodo-Derivatives as Chemical Modifiers

In the field of proteomics, the study of protein thiol modifications is crucial for understanding protein structure, function, and redox signaling. Thiol-reactive iodo-derivatives are a class of compounds frequently used as chemical modifiers to study these modifications. While iodoacetamide and iodoacetic acid are more commonly cited, this compound also falls into this category of reagents. These compounds react with the thiol group of cysteine residues in proteins through a nucleophilic substitution reaction. This reaction forms a stable thioether bond, effectively alkylating the cysteine residue.

The primary application of such modifications is in "blocking" free thiol groups to prevent the formation of disulfide bonds, which is particularly important during protein sample preparation for mass spectrometry-based proteomics. By ensuring that cysteine residues remain in a reduced state, researchers can achieve more accurate protein identification and quantification. The reactivity of iodo-derivatives like this compound is pH-dependent, with increased reactivity at higher pH levels where the thiol group is deprotonated to the more nucleophilic thiolate anion.

Applications in Constructing Complex Biomolecular Architectures and Conjugates

The construction of complex biomolecular architectures and conjugates often relies on specific and efficient chemical reactions to link different molecular components. Haloacetyl derivatives, including this compound, can serve as reagents in these synthetic pathways. For instance, in the synthesis of peptide nucleic acid (PNA) monomers, which are synthetic analogs of nucleic acids, reagents with similar reactivity to this compound are utilized. A patent for the synthesis of PNA monomers with an orthogonally protected ester moiety lists this compound as a potential reagent. google.com In this context, it could be used to react with an alcohol to form an ester, demonstrating its utility in the stepwise assembly of complex biomolecules. google.com

The ability to react with specific functional groups makes this compound a candidate for creating well-defined bioconjugates where precise control over the linkage chemistry is essential for the final structure and function of the biomolecular construct.

Bioconjugation for Advanced Delivery Systems Research

Bioconjugation is a key strategy in the development of advanced drug delivery systems, where a therapeutic agent is linked to a carrier molecule to improve its delivery to a specific target. The principles of thiol-reactive chemistry, which are central to the function of this compound, are relevant in this field. By modifying proteins or other biological macromolecules with thiol-reactive linkers, it is possible to attach drugs, imaging agents, or targeting moieties.

While specific examples detailing the use of this compound in the final formulation of advanced delivery systems are not prevalent in the literature, its chemical properties align with the requirements for bioconjugation reactions. The formation of stable covalent bonds is a critical feature for ensuring that the conjugate remains intact until it reaches its target. The reactivity of the haloacetyl group provides a means to achieve this, making compounds like this compound of interest in the foundational research and development of novel bioconjugates for therapeutic and diagnostic applications.

Advanced Analytical Characterization Techniques in Iodoacetyl Bromide Research

Spectroscopic Methods for Structural Elucidation of Iodoacetyl Compounds

Spectroscopic techniques are fundamental in confirming the chemical structure of iodoacetyl compounds. These methods probe the molecular framework, providing detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of iodoacetyl derivatives. fishersci.comrsc.org Both ¹H NMR and ¹³C NMR are utilized to obtain a comprehensive understanding of the molecular architecture. slideshare.netresearchgate.net

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For instance, the ¹H NMR spectrum of allyl bromide, a related halo-acetyl compound, shows distinct signals for its different protons, with chemical shifts and coupling constants that are characteristic of its structure. chemicalbook.com Similarly, in iodoacetyl derivatives, the protons on the carbon adjacent to the carbonyl group and the iodine atom exhibit specific chemical shifts, which are influenced by the electronegativity of the neighboring atoms. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. slideshare.net The chemical shift of the carbonyl carbon in an iodoacetyl group is a key diagnostic peak. The carbon attached to the iodine atom also shows a characteristic chemical shift, which can be affected by the presence of other functional groups in the molecule. nih.govorganicchemistrydata.org The full spectral characterization, including both ¹H and ¹³C NMR, is crucial for the unambiguous identification of newly synthesized iodoacetyl derivatives. researchgate.net

Below is a table summarizing typical NMR data for iodoacetyl-containing compounds.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | CH₂I | 2.5 - 4.0 | The chemical shift is influenced by the proximity to the carbonyl group. |

| ¹³C | C=O | 160 - 170 | The carbonyl carbon chemical shift is characteristic of an acyl halide. |

| ¹³C | CH₂I | 0 - 10 | The chemical shift of the carbon bonded to iodine is significantly upfield. |

This table presents generalized data; actual values can vary based on the specific molecular structure and solvent used.

Chromatographic and Mass Spectrometric Analysis of Iodoacetyl Derivatives

Chromatographic and mass spectrometric techniques are essential for the separation, purification, identification, and quantification of iodoacetyl compounds and their reaction products.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures and assessing the purity of iodoacetyl derivatives. aralresearch.com Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. researchgate.netaocs.org

The purity of synthesized iodoacetyl compounds can be determined by analyzing the chromatogram for the presence of impurities. chromforum.org A single, sharp peak is indicative of a high-purity compound. nih.gov HPLC methods can be developed and optimized by adjusting parameters such as the mobile phase composition (e.g., acetonitrile (B52724)/water gradients), column type (e.g., C18), and flow rate to achieve the desired separation. waters.comchromatographyonline.com For instance, a gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate compounds with a wide range of polarities. waters.comptfarm.pl

The following table outlines a typical HPLC method for the analysis of iodoacetyl derivatives.

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

This is an exemplary method; specific conditions may need to be optimized for different iodoacetyl derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Information

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. phytolab.com This technique is particularly valuable for the trace analysis of iodoacetyl derivatives and for obtaining detailed structural information. nih.govnih.gov

After separation by LC, the analytes are ionized and introduced into the mass spectrometer. The precursor ion corresponding to the iodoacetyl derivative is selected and fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification and quantification, even in complex biological matrices. nih.gov LC-MS/MS is instrumental in studying the reactions of iodoacetyl compounds, such as their use in labeling cysteine residues in proteins for proteomic studies. d-nb.infoharvard.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Tagged Analytes

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large biomolecules, such as proteins that have been labeled with iodoacetyl-containing tags. autobio.com.cn In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. autobio.com.cn

Iodoacetyl-based tags are used to covalently modify specific amino acid residues, such as cysteine, in proteins. imtakt.com The mass of the tagged protein or peptide can then be accurately determined by MALDI-TOF MS. capes.gov.brresearchgate.net This approach is widely used in proteomics to identify proteins and to study protein modifications. capes.gov.br For a tag to be effective for MALDI-TOF MS analysis, it should react efficiently with the target analyte, and the resulting conjugate should have good ionization efficiency without significant fragmentation. researchgate.net

Quantitative Methodologies for Reactivity and Stability Assessment

Quantitative methods are crucial for evaluating the reactivity and stability of iodoacetyl bromide and its derivatives. google.com These assessments provide insights into the reaction kinetics and the shelf-life of these compounds.

The reactivity of iodoacetyl compounds, particularly their reaction with sulfhydryl groups, can be quantified by monitoring the reaction progress over time. pnas.org This can be achieved using techniques like HPLC to measure the decrease in the concentration of the iodoacetyl compound or the increase in the concentration of the product. waters.com The stability of iodoacetyl derivatives can be assessed by subjecting them to different conditions (e.g., pH, temperature) and analyzing for degradation products over time using methods like HPLC or LC-MS. nih.gov For instance, the hydrolysis of the iodoacetyl group can be a competing side reaction, and its rate can be quantified to understand the compound's stability in aqueous solutions. nih.gov Isobaric tagging reagents containing an iodoacetyl group, such as iodoTMT, have been developed for quantitative proteomics, allowing for the relative quantification of cysteine-containing peptides from different samples. mdpi.comnih.gov

A summary of quantitative assessment findings is presented in the table below.

| Parameter | Methodology | Key Findings |

| Reactivity with Thiols | HPLC, LC-MS | The reaction with free thiols is pH-dependent, with the thiolate anion being the primary reactive species. pnas.org |

| Stability in Aqueous Solution | HPLC, LC-MS | The iodoacetyl group can undergo hydrolysis, particularly at higher pH and temperature. nih.govnih.gov |

| Quantitative Proteomics | LC-MS/MS with iodoTMT tags | Enables relative quantification of cysteine-containing peptides in up to six samples simultaneously. thermofisher.comthermoscientific.com |

Assays for Determining Degree of Modification and Stability of Iodoacetyl-Activated Supports

The modification of supports with iodoacetyl groups is a critical step in the preparation of affinity chromatography media designed for the immobilization of ligands containing sulfhydryl groups. The reaction between the iodoacetyl group and a sulfhydryl group results in the formation of a stable thioether bond. korambiotech.comgenscript.com The efficiency of this immobilization process and the long-term stability of the activated support are paramount for the successful purification of target molecules. nih.govconicet.gov.ar Consequently, a variety of analytical assays have been developed to characterize these properties.

The degree of modification, often referred to as ligand density, quantifies the amount of a specific ligand that has been successfully coupled to the support matrix. clemson.edu Stability assays, on the other hand, evaluate the robustness of the activated support and the covalent linkage under various chemical and physical conditions. amerigoscientific.com

Spectroscopic and Chromatographic Methods for Quantification

A common approach to determine the degree of modification involves spectroscopic analysis. For instance, the success of coupling a ligand, such as the Im7 protein, to an iodoacetyl-activated membrane can be verified using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. clemson.edu Ultraviolet (UV) spectroscopy can also be employed to quantify the amount of ligand incorporated. clemson.edu

In a study developing affinity membranes for purifying Cas9 protein, the ligand density was determined to be 38 mg of Im7 per milliliter of membrane. clemson.edu This was achieved by first coupling N,N'-disuccinimidyl carbonate to a regenerated cellulose (B213188) base membrane, followed by reaction with diamino-dipropylamine to introduce a spacer arm, and subsequent reaction with iodoacetyl chloride to create the active group for Im7 immobilization. clemson.edu

High-performance liquid chromatography (HPLC) is another powerful technique for these assessments. researchgate.net For example, in the development of sulfhydryl-reactive silica (B1680970) for protein immobilization, HPLC was used to evaluate the total protein content, binding capacity, and specific activity of human serum albumin (HSA) immobilized on iodoacetyl-activated silica. researchgate.net These studies showed a high selectivity for sulfhydryl groups, with 77-81% of the protein being coupled via this linkage. researchgate.net

Assays Based on Functional Activity

The effectiveness of the immobilization can also be assessed by measuring the functional activity of the immobilized ligand. This is particularly relevant when the ligand is a protein, such as an antibody or enzyme. The binding capacity of the support for its target molecule is a direct measure of the accessible and functionally active immobilized ligands.

For instance, the static binding capacity (SBC) and dynamic binding capacity (DBC) are key parameters. In the aforementioned Cas9 purification study, the SBC for CL7-tagged proteins was measured to be 15 mg/mL and 30 mg/mL for CL7-Cas9. clemson.edu The DBC at 10% breakthrough was found to be 14.5 mg/mL for CL7 and 22 mg/mL for CL7-Cas9. clemson.edu Such data is crucial for optimizing the purification process.

Table 1: Binding Capacities of Im7 Affinity Membranes

| Target Protein | Static Binding Capacity (SBC) (mg/mL) | Dynamic Binding Capacity (DBC) at 10% Breakthrough (mg/mL) |

|---|---|---|

| CL7 | 15 | 14.5 |

| CL7-Cas9 | 30 | 22 |

Data sourced from a study on the development of Im7 affinity membranes for Cas9 purification. clemson.edu

Stability of Iodoacetyl-Activated Supports

The stability of iodoacetyl-activated supports is typically evaluated under a range of conditions, including varying pH, temperature, and exposure to different chemical agents. amerigoscientific.com For example, silica-based magnetic beads with iodoacetyl activation have been shown to be stable over a pH range of 4 to 10 and at temperatures from 4°C to 140°C. amerigoscientific.com They also demonstrate stability in the presence of most organic solvents. amerigoscientific.com

The stability of the thioether bond formed between the iodoacetyl group and a sulfhydryl-containing ligand is a critical factor. bioclone.netcd-bioparticles.com This covalent linkage is known to be highly stable, which contributes to the longevity and reusability of the affinity matrix. korambiotech.comnih.gov

Advanced Mass Spectrometry-Based Techniques

In recent years, mass spectrometry (MS)-based techniques have emerged as powerful tools for the detailed characterization of modified proteins and peptides. nih.govnih.gov Iodoacetyl-based isobaric tandem mass tags (iodoTMT) have been developed for the quantitative analysis of cysteine modifications. nih.gov These reagents allow for the differential labeling of sulfhydryl groups, enabling the quantification of redox changes and the assessment of modification levels. nih.govnih.gov

The "BIAM" switch assay, which uses an iodoacetyl-containing biotin (B1667282) probe (EZ-Link Iodoacetyl-PEG2-Biotin), coupled with mass spectrometry, allows for the identification of oxidized proteins by first blocking free thiols, reducing oxidized cysteines, and then labeling the newly available thiols for immunoprecipitation and analysis. researchgate.net While not directly measuring the modification of the support itself, these techniques provide insight into the reactivity and accessibility of sulfhydryl groups, which is fundamental to the immobilization process on iodoacetyl-activated supports.

Table 2: Stability of Iodoacetyl-Activated Magnetic Beads

| Parameter | Stability Range |

|---|---|

| pH | 4 - 10 |

| Temperature | 4°C - 140°C |

| Solvents | Stable in most organic solvents |

Data for silica-coated iron oxide magnetic beads grafted with iodoacetyl groups. amerigoscientific.com

Theoretical and Computational Studies of Iodoacetyl Bromide Systems

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For iodoacetyl bromide, DFT calculations, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, could be used to determine its fundamental properties. mdpi.com

These calculations can predict optimized molecular geometry, including bond lengths and angles, as well as electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT can compute properties such as dipole moment, atomic charges, and molecular electrostatic potential (MEP), which are vital for understanding the molecule's polarity and reactive sites. nih.govmdpi.com

Table 1: Illustrative DFT-Calculated Properties of this compound Note: This table presents hypothetical data for this compound based on general principles of DFT calculations and data for analogous compounds, as specific literature values are not available. The geometric parameters are derived from standard bond lengths and computational data for similar structures.

| Property | Predicted Value | Significance |

| Geometric Parameters | ||

| C=O Bond Length | ~1.19 Å | Indicates the double bond character of the carbonyl group. |

| C-C Bond Length | ~1.52 Å | Standard single bond length. |

| C-Br Bond Length | ~1.97 Å | Reflects the covalent bond between carbon and bromine. |

| C-I Bond Length | ~2.18 Å | Reflects the covalent bond between carbon and iodine. |

| O=C-C Bond Angle | ~125° | Influences the steric environment around the carbonyl carbon. |

| Br-C-C Bond Angle | ~110° | Defines the tetrahedral geometry at the carbonyl carbon. |

| I-C-C Bond Angle | ~112° | Defines the geometry at the alpha-carbon. |

| Electronic Properties | ||

| HOMO Energy | - | Highest energy level containing electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | - | Lowest energy level without electrons; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | - | An indicator of chemical reactivity and stability. |

| Dipole Moment | - | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

Data table is for illustrative purposes to show what DFT calculations can provide.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, apart from fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are known for their high accuracy, though they are often more computationally demanding than DFT. pageplace.de

In the context of this compound, ab initio calculations could provide "gold standard" benchmark data for its energetic and structural properties. nih.govchemrxiv.org For example, coupled cluster calculations are highly reliable for determining interaction energies, which is crucial for studying reaction mechanisms and intermolecular forces. chemrxiv.org While full ab initio studies on this compound are not prominent in literature, these methods are often used to validate results from less computationally expensive methods like DFT or to study specific, complex phenomena like the precise nature of halogen bonding or transition states in reactions. pageplace.debioorganic-chemistry.com

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are challenging to observe experimentally.

This compound is a reactive molecule, expected to participate in reactions such as nucleophilic substitution at the carbonyl carbon or the α-carbon. The reactivity is driven by the presence of two different halogen atoms, which can act as leaving groups. Computational methods can map the potential energy surface for these reactions.

A key reaction type for this compound would be nucleophilic acyl substitution or an SN2 reaction at the alpha-carbon. mdpi.com For instance, in a reaction with a nucleophile (Nu⁻), two pathways are possible: attack at the carbonyl carbon (leading to substitution of bromide) or attack at the α-carbon (leading to substitution of iodide). Theoretical calculations can determine the activation energy (energy barrier) for each pathway. The pathway with the lower activation energy will be the kinetically favored one. These simulations involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. rsc.org

Table 2: Hypothetical Reaction Pathway Analysis for Nucleophilic Attack on this compound Note: This table illustrates the type of data generated from computational modeling of a reaction mechanism. The values are conceptual.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (Ea) | Reaction Energy (ΔE) |

| Path A: Acyl Substitution | ICH₂COBr + Nu⁻ | [ICH₂C(O)(Br)(Nu)]⁻ | ICH₂CONu + Br⁻ | Ea₁ | ΔE₁ |

| Path B: SN2 Substitution | ICH₂COBr + Nu⁻ | [Nu---CH₂(I)---COBr]⁻ | NuCH₂COBr + I⁻ | Ea₂ | ΔE₂ |

This illustrative data table demonstrates how computational chemistry can compare competing reaction pathways.

When multiple reaction pathways are possible, computational models can predict the selectivity of a reaction (chemo-, regio-, and stereoselectivity). For this compound, a key question is chemoselectivity: will a nucleophile attack the carbonyl carbon or the α-carbon? By comparing the calculated activation barriers for each path, a prediction can be made. acs.org

Furthermore, if the α-carbon were part of a chiral center, theoretical calculations could predict the stereochemical outcome of an SN2 reaction, such as whether it proceeds with inversion or retention of configuration. These predictive capabilities are central to modern synthetic chemistry and drug design, allowing for the in silico screening of reactions before attempting them in the lab. hitgen.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the details of electrons and bonds, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model a system (e.g., a single this compound molecule in a solvent box) by applying classical mechanics. acs.org

For this compound, MD simulations would be particularly useful for understanding its behavior in solution. These simulations can model the solvation shell around the molecule, revealing how solvent molecules (like water) arrange themselves and interact with the polar carbonyl group and the halogen atoms. nih.govchemrxiv.org This provides insight into solubility and the role of the solvent in chemical reactions. MD simulations can also be used to study larger-scale phenomena, such as the interaction of this compound with biological macromolecules like proteins or with surfaces. ehu.es

Table 3: Key Intermolecular Interactions of this compound Modeled by MD Simulations

| Interaction Type | Description | Significance for this compound |

| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density. | Govern non-specific attractions and repulsions with other molecules, influencing packing and solubility. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The highly polar C=O bond in this compound leads to strong dipole-dipole interactions with itself and polar solvents. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The iodine and bromine atoms can act as halogen bond donors, interacting with nucleophilic sites on other molecules. |

| Hydrogen Bonding (with solvent) | Interaction between a hydrogen atom in a polar bond (e.g., in water) and an electronegative atom (O, Br, I). | In protic solvents like water, the carbonyl oxygen can act as a hydrogen bond acceptor, significantly influencing solvation. |

Predictive Modeling for Rational Chemical Design

The theoretical understanding gained from modeling interactions and characterizing weak forces serves as a foundation for predictive modeling in rational chemical design. mdpi.com This approach uses computational tools to design novel molecules with optimized properties before undertaking expensive and time-consuming synthesis and experimental testing. pitt.edu For a reactive scaffold like this compound, predictive modeling is particularly valuable for designing derivatives used in bioconjugation, such as linkers for antibody-drug conjugates (ADCs). researchgate.netmdpi.com

The goal is to create derivatives that improve upon the parent molecule in specific ways. For example, in the context of ADCs, a key objective is to ensure the payload is delivered selectively to cancer cells. mdpi.com Predictive modeling can help design linkers that are stable in circulation but are cleaved efficiently within the target cell. researchgate.net

Key areas where predictive modeling can guide the design of this compound derivatives include:

Tuning Reactivity and Selectivity: By computationally modeling the effects of adding different substituents to the this compound structure, one can predict changes in the molecule's electrophilicity. This allows for the fine-tuning of its reactivity towards specific nucleophiles, for example, enhancing its selectivity for cysteine thiols over other biological nucleophiles like histidine or lysine (B10760008). mdpi.com

Optimizing Linker Properties: For bioconjugation applications, the iodoacetyl group is often part of a larger linker molecule. researchgate.net Computational models can predict the conformational behavior, solubility, and stability of the entire linker-drug conjugate. This is crucial for ensuring the ADC has the desired pharmacological properties. mdpi.com

Developing Novel Probes: Predictive models can aid in the design of iodoacetyl-based chemical probes for identifying and studying specific proteins. By modeling the interaction of various derivatives with a target protein's binding site, researchers can design probes with higher affinity and specificity.

The table below outlines how predictive modeling can be applied to the rational design of molecules based on the this compound structure.

| Design Objective | Predictive Model/Technique | Predicted Outcome | Example Application |

| Enhance Cysteine Selectivity | QM/MM Simulations, Transition State Modeling | Reaction energy barriers for competing reactions (e.g., with lysine, histidine) | Designing more specific protein labeling agents and ADC linkers. researchgate.netmdpi.com |

| Improve Stability of Conjugate | Molecular Dynamics (MD) Simulations | Conformational stability, resistance to degradation or thiol exchange | Creating more robust ADCs with longer plasma half-lives. researchgate.net |

| Increase Binding Affinity | Molecular Docking, Free Energy Perturbation (FEP) | Binding free energy (ΔG) | Designing high-affinity chemical probes for specific protein targets. |

| Modify Physicochemical Properties | Quantitative Structure-Activity Relationship (QSAR) | Solubility, lipophilicity (logP) | Optimizing drug-like properties of a potential therapeutic agent. mdpi.com |

Evolving Research Trajectories and Future Directions

Historical Development of Iodoacetyl Reagents and Methodologies in Synthetic Chemistry

The journey of iodoacetyl reagents is deeply rooted in the broader history of α-halocarbonyl compounds, which have long been recognized as valuable electrophiles in organic synthesis. The first reported use of α-halocarbonyls, specifically iodoacetamides, for chemical modification dates back to 1935, where they were used to study the protein keratin. rsc.org This early work laid the foundation for the extensive use of iodoacetyl derivatives in chemistry and biology.

The synthesis of the parent haloacetyl halides, such as iodoacetyl bromide's precursors, was a significant focus of early industrial and synthetic chemistry. Patented methods from the mid-20th century describe processes for producing haloacetyl halides by reacting polyhalomethanes with carbon monoxide under high pressure and temperature in the presence of a Friedel-Crafts catalyst. google.com These foundational synthetic methods enabled the production of key chemical building blocks.